4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one
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Overview
Description
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O3. It is known for its structural features, which include a hydroxy group attached to a phenyl ring and a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves the reaction of butyryl chloride with phenol. This reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves its interaction with various molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activities and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
4-Hydroxy-2-butanone: Another related compound with a different arrangement of functional groups
Uniqueness
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual hydroxy groups and butanone backbone make it versatile for various applications in research and industry .
Properties
CAS No. |
113425-33-5 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-hydroxy-1-(4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,11-12H,1-2,7H2 |
InChI Key |
FYEXNTHRDSRUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCO)O |
Origin of Product |
United States |
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